

Spectroscopic Profile of 2-(4-Bromophenyl)-1,3,4-oxadiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-1,3,4-oxadiazole

Cat. No.: B184417

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Introduction: The Structural Imperative of 2-(4-Bromophenyl)-1,3,4-oxadiazole

In the landscape of modern medicinal chemistry and materials science, the 1,3,4-oxadiazole scaffold is a cornerstone. Its unique electronic properties, metabolic stability, and capacity to act as a bioisostere for amide and ester groups make it a privileged structure in drug design.[\[1\]](#) The specific derivative, **2-(4-Bromophenyl)-1,3,4-oxadiazole** (Molecular Formula: C₈H₅BrN₂O, Molecular Weight: 225.04 g/mol), serves as a crucial intermediate for synthesizing a diverse array of pharmacologically active agents and functional organic materials.[\[2\]](#)[\[3\]](#)

The bromine atom on the phenyl ring provides a reactive handle for further molecular elaboration, typically via palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. Understanding the precise structural identity and purity of this building block is paramount to the success of any subsequent synthetic endeavor. Spectroscopic analysis is the bedrock of this characterization, providing an unambiguous fingerprint of the molecule.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **2-(4-**

Bromophenyl)-1,3,4-oxadiazole. The content herein is curated for researchers and professionals, moving beyond mere data presentation to explain the why behind the spectra and the protocols used to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-(4-Bromophenyl)-1,3,4-oxadiazole**, both ^1H and ^{13}C NMR are essential for confirming the substitution pattern and the integrity of the heterocyclic ring.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of this compound is distinguished by its simplicity and symmetry. The key diagnostic signals arise from the protons on the 4-bromophenyl ring and the lone proton on the 1,3,4-oxadiazole ring.

Expected Chemical Shifts (^1H NMR)

Protons	Expected δ (ppm)	Multiplicity	Coupling Constant (J)	Rationale & Interpretation
H-5 (Oxadiazole)	-8.5 - 9.0	Singlet (s)	N/A	<p>The proton on the oxadiazole ring is highly deshielded due to the electron-withdrawing nature of the two adjacent nitrogen atoms and the aromatic character of the ring. Its singlet nature confirms the absence of adjacent protons.</p>
H-2', H-6' (Aromatic)	~7.9 - 8.1	Doublet (d)	~8-9 Hz	<p>These protons are ortho to the electron-withdrawing oxadiazole ring, leading to a downfield shift. They appear as a doublet due to coupling with the H-3' and H-5' protons.</p>

| H-3', H-5' (Aromatic) | ~7.7 - 7.9 | Doublet (d) | ~8-9 Hz | These protons are ortho to the bromine atom. The characteristic AA'BB' splitting pattern of the two doublets confirms the 1,4-disubstitution on the phenyl ring. |

Protocol for ^1H NMR Data Acquisition

The choice of solvent and instrument parameters is critical for obtaining a high-resolution spectrum. Deuterated chloroform (CDCl_3) is a common choice, but for compounds with potential solubility issues, deuterated dimethyl sulfoxide (DMSO-d_6) is an excellent alternative.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
- **Data Acquisition:** Record the spectrum at room temperature. Key parameters include a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline corrections should be performed manually. Reference the spectrum by setting the TMS peak to 0.00 ppm.

^{13}C NMR Spectroscopy: Mapping the Carbon Framework

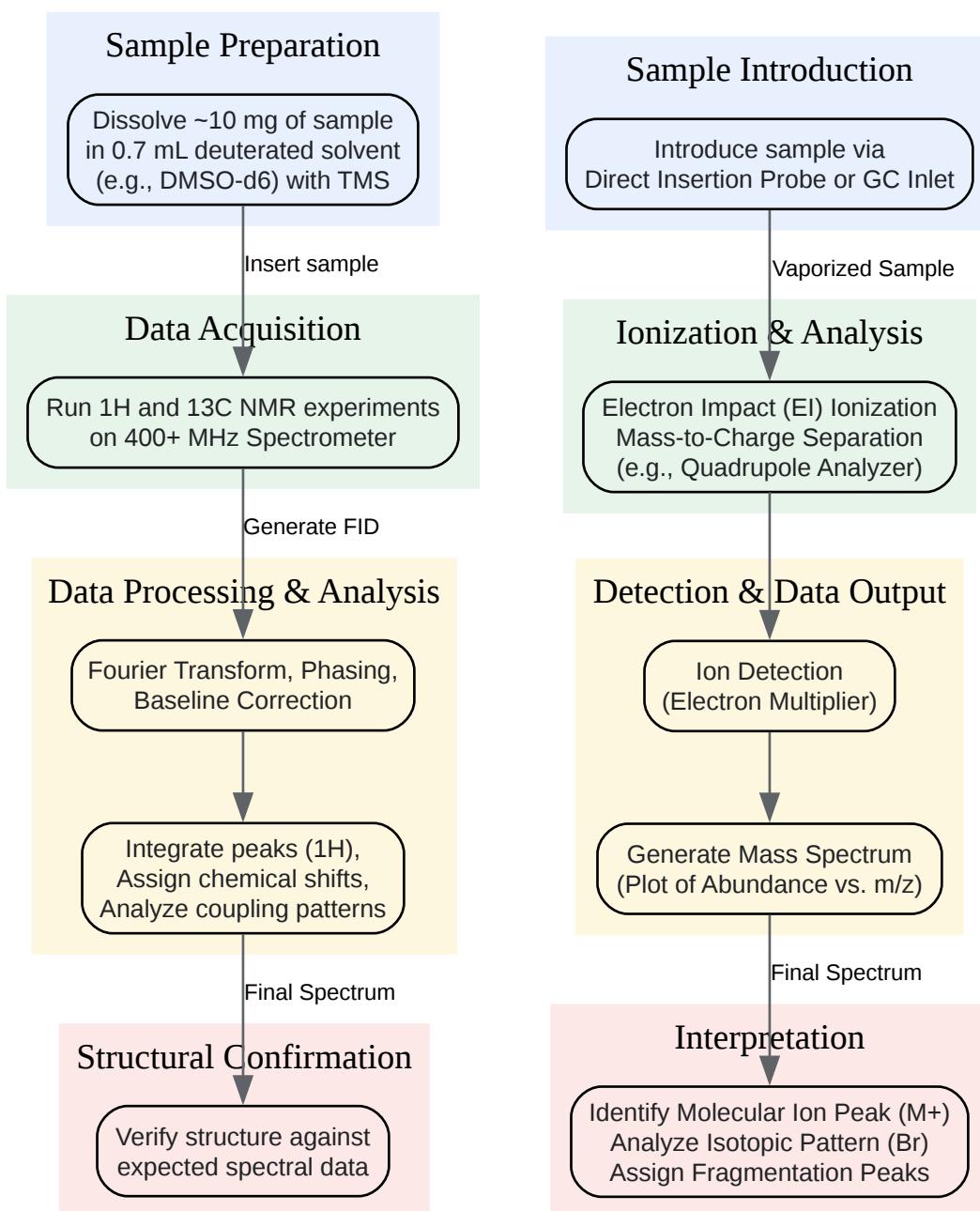
The proton-decoupled ^{13}C NMR spectrum provides a count of the unique carbon environments and confirms the connectivity of the molecule. The chemical shifts are highly diagnostic of the electronic environment of each carbon atom.

Expected Chemical Shifts (^{13}C NMR)

Carbon Atom	Expected δ (ppm)	Rationale & Interpretation
C-2 (Oxadiazole)	~164 - 166	This carbon is bonded to an oxygen and two nitrogen atoms, resulting in a significant downfield shift. It is typically the most deshielded carbon in the oxadiazole ring.[4][5]
C-5 (Oxadiazole)	~161 - 163	Also part of the heterocyclic ring, this carbon is slightly more shielded than C-2 but still appears far downfield.[4][5]
C-1' (Aromatic, C-Br)	~128 - 130	The carbon atom directly attached to the bromine (ipso-carbon) shows a moderate shift.
C-4' (Aromatic, C-Oxadiazole)	~122 - 124	The ipso-carbon attached to the oxadiazole ring.
C-3', C-5' (Aromatic)	~132 - 134	These carbons, ortho to the bromine, are deshielded.

| C-2', C-6' (Aromatic) | ~128 - 130 | These carbons, ortho to the oxadiazole ring, are also deshielded. |

Workflow for Spectroscopic Analysis



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